3-[(3-Bromophenyl)methylsulfanyl]-5-[(4-cyclohexylphenoxy)methyl]-4-methyl-1,2,4-triazole
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Overview
Description
3-[(3-Bromophenyl)methylsulfanyl]-5-[(4-cyclohexylphenoxy)methyl]-4-methyl-1,2,4-triazole is a complex organic compound that features a triazole ring, a bromophenyl group, a cyclohexylphenoxy group, and a methylsulfanyl group
Preparation Methods
The synthesis of 3-[(3-Bromophenyl)methylsulfanyl]-5-[(4-cyclohexylphenoxy)methyl]-4-methyl-1,2,4-triazole typically involves multiple steps. One common synthetic route starts with the preparation of the bromophenylmethylsulfanyl intermediate. This intermediate is then reacted with a cyclohexylphenoxy compound under specific conditions to form the final triazole product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Scientific Research Applications
3-[(3-Bromophenyl)methylsulfanyl]-5-[(4-cyclohexylphenoxy)methyl]-4-methyl-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring and the bromophenyl group are crucial for this interaction, as they provide the necessary binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives with different substituents on the triazole ring. For instance:
3-[(3-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole: Lacks the cyclohexylphenoxy group, which may result in different biological activities.
5-[(4-Cyclohexylphenoxy)methyl]-4-methyl-1,2,4-triazole: Lacks the bromophenylmethylsulfanyl group, which may affect its chemical reactivity and biological properties.
Properties
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-5-[(4-cyclohexylphenoxy)methyl]-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrN3OS/c1-27-22(25-26-23(27)29-16-17-6-5-9-20(24)14-17)15-28-21-12-10-19(11-13-21)18-7-3-2-4-8-18/h5-6,9-14,18H,2-4,7-8,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMVIYHWMURVFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)Br)COC3=CC=C(C=C3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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